Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

PDHK1 inhibition regioisomer SAR cancer metabolism

This meta-substituted benzoxazole-furan carboxamide (CAS 708993-90-2) is a distinct PDHK1 inhibitor chemotype, not a generic building block. The 5-bromo substituent enables palladium-catalyzed cross-coupling for rapid library expansion. Unlike the para regioisomer (CAS 892695-65-7), the meta linkage provides unique pharmacophore geometry. Ideal for cancer metabolism SAR; verify isomer identity via HPLC. High-purity research material for kinase inhibitor development.

Molecular Formula C19H13BrN2O4
Molecular Weight 413.2 g/mol
CAS No. 708993-90-2
Cat. No. B3529883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
CAS708993-90-2
Molecular FormulaC19H13BrN2O4
Molecular Weight413.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C19H13BrN2O4/c1-24-13-5-6-15-14(10-13)22-19(26-15)11-3-2-4-12(9-11)21-18(23)16-7-8-17(20)25-16/h2-10H,1H3,(H,21,23)
InChIKeyWZMNDGBHNBFJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 708993-90-2): Procurement-Relevant Identity and Kinase-Target Class


5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 708993-90-2) is a synthetic small-molecule heterocyclic carboxamide (C19H13BrN2O4, MW 413.22 g/mol) that combines a 5-bromofuran-2-carboxamide motif with a meta-linked 5-methoxy-1,3-benzoxazole pharmacophore [1]. The compound is annotated in curated drug-target databases as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1), a mitochondrial kinase target implicated in cancer metabolic reprogramming [1]. It belongs to the broader benzoxazole-furan carboxamide chemotype, for which numerous derivatives have demonstrated sub-micromolar inhibition of kinase targets including VEGFR-2, EGFR, and PDHK1 in peer-reviewed studies [2]. This structural class is not a commodity interchangeable building block; the specific substitution pattern—meta linkage of the benzoxazole to the central phenyl ring, 5-methoxy on the benzoxazole, and 5-bromo on the furan—defines a distinct molecular topology with implications for target engagement, synthetic derivatization, and selectivity profile that cannot be replicated by casual analog selection [3].

Why Generic Substitution of 5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 708993-90-2) Risks Irreproducible Pharmacological Outcomes


Within the benzoxazole-furan carboxamide chemotype, minor structural variations produce large differences in kinase inhibition potency and selectivity. For instance, the clinically evaluated PDHK1 inhibitor AZD7545 (a non-benzoxazole chemotype) exhibits IC50 values of 36.8 nM for PDHK1 vs. 6.4 nM for PDHK2, demonstrating that even within a target family, selectivity is exquisitely sensitive to scaffold architecture [1]. Published structure-activity relationship (SAR) data for benzoxazole-based VEGFR-2 inhibitors show that relocation of substituents (e.g., methoxy position, halogen identity and position on the furan ring) can alter IC50 values by more than 10-fold against the same kinase target [2]. The target compound's specific meta-substitution pattern at the central phenyl ring differentiates it from the para-substituted regioisomer (CAS 892695-65-7), which is predicted to adopt a distinct dihedral angle between the benzoxazole and the amide-linked phenyl ring, altering the three-dimensional pharmacophore presentation to PDHK1 or any secondary kinase target . Furthermore, the 5-bromo substituent on the furan is not merely a placeholder: it serves as a synthetic diversification handle via palladium-catalyzed cross-coupling chemistry (e.g., Suzuki, Negishi), making the compound a versatile intermediate for focused library synthesis in a way that des-bromo or chloro analogs cannot replicate [3]. Generic substitution, based solely on gross scaffold similarity, thus carries substantial risk of divergent target engagement, altered selectivity, and loss of synthetic utility.

Quantitative Evidence Guide: How 5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 708993-90-2) Differentiates from Closest Analogs


Structural Differentiation Evidence 1: Meta- vs. Para-Benzoxazole Phenyl Linkage Defines Distinct Molecular Topology for PDHK1 Target Engagement

The target compound bears a 3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl meta-substitution pattern, whereas the closest commercially catalogued regioisomer (CAS 892695-65-7) places the benzoxazole at the para position. Although no published head-to-head PDHK1 IC50 comparison exists for these two regioisomers, the altered vector of the benzoxazole relative to the furan carboxamide amide bond is known from medicinal chemistry precedent to influence kinase hinge-region binding geometry [1]. In benzoxazole VEGFR-2 inhibitor series, positional isomerism of heterocyclic attachments has been shown to shift IC50 values by >10-fold (e.g., compound 10 with IC50 = 0.07 ± 0.01 µM vs. sorafenib IC50 = 0.10 ± 0.02 µM) [1]. The target compound's meta topology is distinct from both the para regioisomer and the ortho-linked analogs such as N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 477500-34-8), creating a unique pharmacophore geometry .

PDHK1 inhibition regioisomer SAR cancer metabolism

Structural Differentiation Evidence 2: 5-Bromo Substituent on Furan Enables Synthetic Diversification Not Available in Des-Halogen or Chloro Analogs

The 5-bromo group on the furan ring of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig), enabling rapid generation of focused analog libraries. The benzoxazole-directed halogen dance of bromofuran has been demonstrated by Mari et al. (J. Org. Chem., 2018), where a benzoxazole-conjugated bromofuran undergoes directed lithiation to yield α-arylated benzoxazole-furan derivatives via Negishi coupling [1]. The target compound's bromofuran is structurally poised for this transformation, a capability absent in des-bromo analogs (e.g., N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide) or the nitro-substituted comparator N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide . The chloro analog (CAS data not found) would exhibit slower oxidative addition kinetics with Pd(0) catalysts, reducing cross-coupling efficiency compared to the bromo derivative [2]. The halogen dance product with siloxane side chain showed significantly improved solubility in organic solvents, demonstrating a tangible physicochemical optimization pathway unique to the bromofuran motif [1].

synthetic chemistry cross-coupling halogen dance library diversification

Target Engagement Evidence 3: PDHK1 Annotated as Primary Target, Differentiating from Multi-Kinase Benzoxazole Derivatives with Broad VEGFR-2/EGFR Activity

The target compound is annotated in the DrugMap database (ID: DMSQK50) as a Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1) inhibitor, with patent indications covering metastatic cancer and solid tumors [1]. This distinguishes it from the broader benzoxazole-furan carboxamide class, where the dominant kinase target reported is VEGFR-2. For example, the most potent VEGFR-2 benzoxazole inhibitors in recent literature achieve IC50 values of 0.055-0.07 µM against VEGFR-2 (e.g., compound 14, IC50 = 0.0554 µM; compound 10, IC50 = 0.07 µM), outperforming sorafenib (IC50 = 0.10 µM) but targeting a different kinase pathway [2]. PDHK1 inhibition addresses cancer metabolism (Warburg effect) rather than angiogenesis, representing a mechanistically orthogonal approach. While an exact IC50 for this compound against PDHK1 is not publicly disclosed, its patent-based annotation as a PDHK1 inhibitor in the WO2011044157 patent family places it in a therapeutically distinct category from VEGFR-2-dominant benzoxazoles [1]. For comparison, known PDHK1 inhibitors span a wide potency range: AZD7545 (IC50 = 36.8 nM for PDHK1); PDHK1-IN-1 (compound 17, IC50 = 1.5 µM); TM-1 (IC50 = 2.97 µM for PDHK1, 5.2 µM for PDHK2) . The target compound's position within this activity range requires experimental confirmation, but its structural features (meta-benzoxazole, 5-bromofuran, 5-methoxy) represent a distinct chemotype among PDHK1 inhibitors, none of which match this exact scaffold.

PDHK1/PDK1 inhibition cancer metabolism target selectivity

Physicochemical Differentiation Evidence 4: Predicted Properties Define a Narrow Property Window Distinct from Close Analogs

Physicochemical property comparisons between the target compound and the closest commercially available para-substituted regioisomer (CAS 892695-65-7) reveal identical molecular weight (413.22 g/mol) and formula (C19H13BrN2O4) but the topological difference is expected to produce distinct chromatographic retention and solubility behavior . The predicted boiling point for the para regioisomer is 452.4 ± 45.0 °C (Predicted) and density 1.549 ± 0.06 g/cm³ . While these are computationally predicted values for the regioisomer, the target compound, by virtue of its meta-substitution, is expected to exhibit a different dipole moment, affecting both HPLC retention time and solubility in aqueous and organic solvent systems. This matters for procurement because batches must be analytically distinguishable from the regioisomeric impurity that may arise during synthesis. The compound's predicted pKa of ~11.65 ± 0.70 (for the amide N-H) indicates it remains largely unionized at physiological pH, contrasting with benzoxazole derivatives bearing basic amine side chains that protonate and exhibit pH-dependent solubility . Compared to the benzoxazole-furan clinical candidate Ezutromid (EC50 = 0.91 µM for utrophin modulation; CYP1A2 IC50 = 5.4 µM), the target compound lacks the extended side chain and basic amine, predicting different metabolic liability (CYP) and tissue distribution profiles [1].

drug-like properties physicochemical profiling procurement specification

Optimal Procurement and Application Scenarios for 5-Bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide (CAS 708993-90-2)


PDHK1-Mediated Cancer Metabolism Research Requiring a Structurally Distinct Chemotype

This compound is best deployed in cancer biology laboratories investigating PDHK1-dependent metabolic reprogramming (the Warburg effect) where a benzoxazole-furan scaffold is needed as a starting point for SAR studies. Unlike the widely used PDHK1 inhibitor AZD7545 (a thiazole-based chemotype, IC50 = 36.8 nM for PDHK1), this compound offers a benzoxazole-containing pharmacophore that may engage different ancillary binding pockets within the PDHK1 ATP-binding site [1]. Its patent annotation in the WO2011044157 family as a PDHK1 inhibitor supports its use in validating PDHK1 as a target in specific cancer lineages, with the understanding that users must independently establish the IC50 for their assay system [1].

Focused Library Synthesis via the 5-Bromo Cross-Coupling Handle

Medicinal chemistry teams designing focused PDHK1 inhibitor libraries should procure this compound as a key intermediate for diversification. The 5-bromo substituent on the furan ring is amenable to Suzuki-Miyaura and Negishi cross-coupling, enabling rapid exploration of aryl, heteroaryl, and alkenyl substituents at the furan 5-position. The benzoxazole-directed halogen dance protocol demonstrated by Mari et al. (J. Org. Chem., 2018) provides a specific methodology for α-arylation of the furan, generating derivatives inaccessible from des-bromo or nitro-substituted analogs [2]. The resulting library will retain the meta-benzoxazole topology while exploring chemical space around the furan, systematically probing PDHK1 SAR.

Regioisomer-Specific Pharmacophore Modeling and Computational Docking Studies

Computational chemists performing PDHK1 docking or pharmacophore modeling should procure both the target compound (meta isomer, CAS 708993-90-2) and the para regioisomer (CAS 892695-65-7) as a matched pair to interrogate the impact of benzoxazole-phenyl linkage geometry on predicted binding pose. The VEGFR-2 benzoxazole literature demonstrates that positional isomerism can alter IC50 values by >10-fold within the same kinase [3]. This matched-pair analysis can validate whether the PDHK1 ATP pocket prefers the meta or para benzoxazole presentation, generating predictive models that guide subsequent synthetic efforts.

Analytical Method Development for Regioisomeric Purity Assessment

Analytical chemistry groups supporting medicinal chemistry programs should establish an HPLC or UPLC-MS method capable of baseline-resolving the target meta compound from its para regioisomer (CAS 892695-65-7). The two regioisomers share identical molecular formula and mass, necessitating chromatographic separation based on differential dipole moment and shape. This method is essential for batch release testing to ensure that procurement lots contain the correct meta isomer and are not contaminated with the para regioisomer, which could confound biological assay results .

Quote Request

Request a Quote for 5-bromo-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.